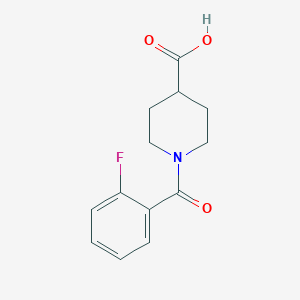

1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid

Description

1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a 2-fluorobenzoyl group at the 1-position and a carboxylic acid moiety at the 4-position of the piperidine ring. This compound is primarily used in scientific research as a synthetic intermediate or building block for pharmaceuticals and bioactive molecules . Its structure combines the rigidity of the piperidine ring with the electronic effects of the fluorine atom, which may enhance metabolic stability and bioavailability compared to non-fluorinated analogs.

Properties

IUPAC Name |

1-(2-fluorobenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3/c14-11-4-2-1-3-10(11)12(16)15-7-5-9(6-8-15)13(17)18/h1-4,9H,5-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXILHJJXBPAHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 2-fluorobenzoyl chloride and a suitable base.

Addition of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with stringent control over reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid has been explored for its potential pharmacological properties, particularly in the following areas:

- Anti-inflammatory Effects : Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, suggesting applications in treating inflammatory diseases.

- Analgesic Properties : Preliminary studies have shown that derivatives of this compound can exhibit pain-relieving effects, making them candidates for further investigation in pain management therapies.

Biological Research

The interaction of this compound with biological macromolecules has been a focus of study:

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. In vitro assays revealed an IC50 value of approximately 80 nM, indicating potent selective inhibition compared to other enzymes in the system.

- Antiproliferative Activity : Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3). IC50 values ranged from 19.9 to 75.3 µM, highlighting their potential as anticancer agents.

Material Science

The compound is also being investigated for its utility in developing new materials due to its unique chemical properties. Its ability to form stable complexes with various substrates makes it a candidate for applications in polymer chemistry and nanotechnology.

Antiproliferative Activity

A study conducted on human breast cancer cell lines demonstrated that derivatives related to the benzoylpiperidine fragment exhibited significant antiproliferative effects. The findings suggest that structural modifications can enhance activity against cancer cells while minimizing toxicity to non-cancerous cells.

Enzyme Inhibition

Further investigations into the inhibitory effects of this compound on MAGL revealed promising results for therapeutic applications in managing pain and inflammation. The selectivity for MAGL over other enzymes indicates potential for targeted therapies.

Data Table: Structure-Activity Relationships (SAR)

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | 2-Fluorobenzyl | 5.41 | High Antagonist |

| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |

| This compound | - | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit 50% of the receptor activity; lower values indicate higher potency.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzoyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability, while the carboxylic acid group facilitates interactions with polar environments.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine-4-Carboxylic Acid Derivatives

Structural and Functional Group Comparisons

- Fluorine vs. Chlorine’s higher lipophilicity may enhance tissue penetration but reduce aqueous solubility.

Benzoyl vs. Sulfonyl Groups :

The sulfonyl group in 1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid introduces strong polarity and hydrogen-bonding capacity, likely increasing solubility in polar solvents compared to the benzoyl-containing target compound .Heteroaromatic Modifications :

Derivatives like 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid incorporate nitrogen-rich heterocycles, which may improve binding to biological targets (e.g., enzymes or receptors) through additional π-π or hydrogen-bond interactions .Complex Bicyclic Systems :

Compounds such as 1-((2-Biphenyl-4-yl)imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid exhibit extended aromatic systems, which could enhance affinity for hydrophobic binding pockets but reduce metabolic stability .

Physicochemical and Pharmacokinetic Considerations

LogP and Solubility :

While direct data for the target compound are unavailable, structural analogs suggest that fluorine substitution generally lowers logP compared to chlorine, favoring improved aqueous solubility. Sulfonyl-containing derivatives (e.g., ) are expected to have higher solubility than benzoyl analogs due to increased polarity .Synthetic Accessibility : The Boc-protected analog in (1-Boc-4-allyl-4-piperidinecarboxylic acid) highlights the use of protective groups during synthesis, a strategy likely applicable to the target compound’s preparation. Reaction conditions involving NaOH or Na2CO3 () may also be relevant .

Biological Activity

1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₄FNO₃

- Molecular Weight : 251.25 g/mol

- Structural Features : The compound features a piperidine ring substituted with a 2-fluorobenzoyl group and a carboxylic acid functional group, which plays a crucial role in its biological activity.

Biological Activity

This compound exhibits several notable biological activities, primarily linked to its interaction with various biological macromolecules.

Pharmacological Properties

- Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties through modulation of enzyme activity, particularly in pathways involving cyclooxygenase (COX) and nitric oxide synthase (NOS) .

- Analgesic Activity : The compound has been investigated for its analgesic effects, indicating potential applications in pain management .

- Cancer Therapeutics : Preliminary studies show that derivatives of piperidine compounds, including this compound, may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC₅₀ values indicating effective inhibition of cell growth in breast and colorectal cancer models .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses can be drawn from related studies:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes. For example, it could inhibit soluble epoxide hydrolase (sEH), which is implicated in pain and inflammation pathways .

- Receptor Binding : Research indicates that similar benzoylpiperidine derivatives can interact with serotoninergic and dopaminergic receptors, suggesting that this compound could also exhibit neuropharmacological effects .

Case Study 1: Anti-Cancer Activity

A study evaluated the cytotoxic effects of benzoylpiperidine derivatives on human cancer cell lines. Among the tested compounds, those with a fluorobenzoyl moiety showed significant inhibition of cell proliferation. The most potent derivative exhibited an IC₅₀ value ranging from 7.9 to 92 µM across different cancer types .

Case Study 2: Inflammation Models

In models of acute inflammation, compounds structurally related to this compound demonstrated reduced levels of inflammatory markers such as TNF-α and IL-6. These findings suggest a potential role in managing inflammatory diseases .

Data Table

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving:

- Step 1 : Coupling of 2-fluorobenzoyl chloride with piperidine-4-carboxylic acid derivatives under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous solvents like THF or DCM.

- Step 2 : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using aqueous NaOH or HCl to yield the carboxylic acid. For example, hydrolysis of ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate achieved 88% yield under 5N NaOH in EtOH/water at room temperature for 24 hours .

- Optimization Tips : Adjust reaction temperature (e.g., 40–100°C for coupling), use Pd(OAc)₂/XPhos catalysts for challenging substitutions, and employ recrystallization (e.g., from EtOH/water) for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical peaks should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the fluorobenzoyl aromatic protons (δ 7.4–8.1 ppm) and piperidine CH₂/CH signals (δ 1.5–3.5 ppm). Carboxylic acid protons may appear as broad peaks near δ 13.3 ppm .

- IR Spectroscopy : Confirm the carboxylic acid (C=O stretch ~1687 cm⁻¹) and fluorobenzoyl carbonyl (~1730 cm⁻¹).

- Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOH or fluorobenzoyl groups).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : Variations in buffer pH, solvent (DMSO vs. aqueous), or incubation time. For example, enzymatic inhibition assays may show IC₅₀ differences due to pH-sensitive active sites.

- Purity : Impurities (e.g., unhydrolyzed esters) can skew results. Validate purity via HPLC (≥95%) and elemental analysis (e.g., %C/%H/%N within ±0.3% of theoretical values) .

- Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity.

Q. What computational strategies are recommended for predicting the compound’s binding affinity to carbonic anhydrase isoforms?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CA-II/CA-IX active sites. Prioritize sulfonamide or carboxylate coordination to the Zn²⁺ ion .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the fluorobenzoyl-piperidine moiety in the hydrophobic pocket.

- Free Energy Calculations : Apply MM-PBSA to quantify ΔG binding and compare with experimental IC₅₀ values.

Q. How does the fluorobenzoyl group influence the compound’s pharmacokinetic properties, and what modifications could enhance metabolic stability?

- Methodological Answer :

- Metabolism Studies : Use human liver microsomes (HLMs) to identify oxidation hotspots (e.g., piperidine ring or fluorobenzoyl group).

- Modifications : Replace the fluorine with electron-withdrawing groups (e.g., -CF₃) to slow CYP450-mediated degradation. Alternatively, introduce methyl groups on the piperidine ring to sterically block metabolism .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others show no effect in similar models?

- Methodological Answer :

- Dosage Regimens : Compare administered doses (e.g., 10 mg/kg vs. 50 mg/kg in murine models). Sub-therapeutic doses may fail to inhibit COX-2 or TNF-α.

- Model Selection : In vivo inflammation models (e.g., carrageenan-induced edema vs. LPS-induced sepsis) have distinct mechanistic pathways. Validate target engagement via Western blotting for NF-κB or IL-6 .

Experimental Design Recommendations

Q. What in vitro and in vivo models are most suitable for evaluating this compound’s potential as a carbonic anhydrase inhibitor?

- Methodological Answer :

- In Vitro : Use stopped-flow CO₂ hydration assay with recombinant CA isoforms (e.g., CA-II for glaucoma, CA-IX for cancer).

- In Vivo : Xenograft models (e.g., HT-29 colon cancer) to assess tumor growth inhibition. Monitor pH changes via ³¹P NMR in hypoxic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.